molecular formula C10H17NO2S B1382407 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1520084-10-9

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1382407
CAS No.: 1520084-10-9
M. Wt: 215.31 g/mol
InChI Key: NDDRKVOFPUVRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its bicyclic structure provides rigidity, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination provides distinct chemical properties, such as the ability to form stable metal complexes and participate in a variety of chemical reactions. In contrast, similar compounds may lack either the sulfur or nitrogen atom, resulting in different reactivity and applications .

Biological Activity

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known as 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, is a heterocyclic compound characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential biological activities.

  • Molecular Formula : C10H17NO4SC_{10}H_{17}NO_4S
  • Molecular Weight : 247.31 g/mol
  • CAS Number : 1520084-19-8

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:

Primary Targets :

  • Histamine Receptors : The compound has been incorporated into the structure of antihistamine drugs such as rupatidine, suggesting a role in blocking histamine H1 receptors, thereby mitigating allergic responses.
  • Enzyme Interactions : Its unique structure may facilitate interactions with specific enzymes, potentially influencing biochemical pathways related to metabolism and signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antihistaminic Activity :

  • Case Study : In studies involving animal models, compounds similar to this structure have shown significant reductions in physiological responses associated with histamine release, such as vasodilation and bronchoconstriction.

Antimicrobial Properties :

  • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on the parent compound remains limited.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its incorporation into other drug structures implies favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance bioavailability and efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicBlocks H1 receptors; reduces allergic effects
AntimicrobialPotential activity against pathogensLimited data
Enzyme InteractionMay influence metabolic pathways

Case Studies

A notable study examined the incorporation of similar bicyclic compounds into antihistamines, demonstrating that modifications at the bicyclic core can significantly alter receptor affinity and selectivity. This underscores the importance of structural variations in enhancing therapeutic effects.

Properties

IUPAC Name

tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRKVOFPUVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 3
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 4
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.